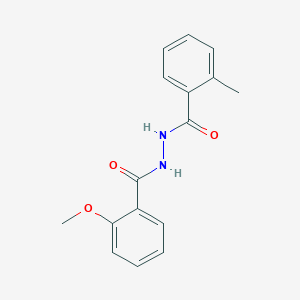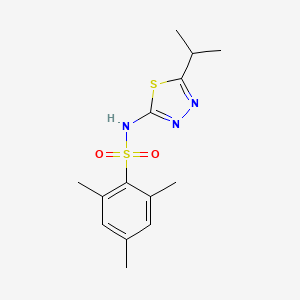
2-methoxy-N'-(2-methylbenzoyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N'-(2-methylbenzoyl)benzohydrazide, also known as MMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MMH is a white crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has been found to have potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has also been found to have potential applications in the field of material science, where it can be used as a building block for the synthesis of new materials.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which can help to prevent the development of chronic diseases. 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has also been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide in lab experiments is its low toxicity, which makes it a safe compound to work with. 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide research. One area of research could focus on the development of new drugs based on the structure of 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide. Another area of research could focus on the development of new materials using 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide as a building block. Additionally, further research could be conducted to better understand the mechanism of action of 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide and its potential applications in the prevention and treatment of chronic diseases.
Métodos De Síntesis
The synthesis of 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide involves a multi-step process that starts with the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-methylbenzohydrazide. The final step involves the reaction of the resulting product with methanol to produce 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide.
Propiedades
IUPAC Name |
N'-(2-methoxybenzoyl)-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-7-3-4-8-12(11)15(19)17-18-16(20)13-9-5-6-10-14(13)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHGMWINEHPAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N'-(2-methylbenzoyl)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)

![5-imino-6-(2-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)






![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)


